molecular formula C16H22BNO2 B1397790 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile CAS No. 1082066-30-5

2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile

Cat. No. B1397790
M. Wt: 271.2 g/mol
InChI Key: XJOJSFBFKRCJTK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate”, has been analyzed . It has a molecular weight of 276.14 g/mol . The InChI code is 1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-6-11(7-9-12)10-13(17)18-5/h6-9H,10H2,1-5H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate”, have been reported .

Scientific Research Applications

  • Borylation of Alkylbenzenes

    • Field : Organic Chemistry
    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes .
    • Method : This process is carried out in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Results : The result is the formation of pinacol benzyl boronate, a compound that can be used in further chemical reactions .
  • Hydroboration of Alkynes and Alkenes

    • Field : Organic Chemistry
    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for the hydroboration of alkyl or aryl alkynes and alkenes .
    • Method : This process is carried out in the presence of transition metal catalysts .
    • Results : The result is the formation of boronates, which are useful intermediates in organic synthesis .
  • Suzuki-Miyaura Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application : 1-Methylpyrazole-4-boronic acid pinacol ester, a compound similar to the one you mentioned, is used in Suzuki-Miyaura cross-coupling reactions .
    • Method : The exact method can vary, but generally involves the reaction of the boronic acid ester with an aryl halide in the presence of a palladium catalyst .
    • Results : The result is the formation of a biaryl compound, a structure found in many biologically active compounds .
  • Borylation of Arenes

    • Field : Organic Chemistry
    • Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes .
    • Method : The exact method can vary, but generally involves the reaction of the boronic ester with an arene in the presence of a catalyst .
    • Results : The result is the formation of borylated arenes, which are useful intermediates in organic synthesis .
  • Preparation of Fluorenylborolane

    • Field : Organic Chemistry
    • Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to prepare fluorenylborolane .
    • Method : The exact method can vary, but generally involves the reaction of the boronic ester with fluorene .
    • Results : The result is the formation of fluorenylborolane, a compound that can be used in further chemical reactions .
  • Synthesis of Conjugated Copolymers

    • Field : Polymer Chemistry
    • Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of intermediates for generating conjugated copolymers .
    • Method : The exact method can vary, but generally involves the polymerization of the boronic ester with other monomers .
    • Results : The result is the formation of conjugated copolymers, which have applications in electronics and optoelectronics .
  • Borylation of Alkylbenzenes

    • Field : Organic Chemistry
    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes .
    • Method : This process is carried out in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Results : The result is the formation of pinacol benzyl boronate, a compound that can be used in further chemical reactions .
  • Hydroboration of Alkynes and Alkenes

    • Field : Organic Chemistry
    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for the hydroboration of alkyl or aryl alkynes and alkenes .
    • Method : This process is carried out in the presence of transition metal catalysts .
    • Results : The result is the formation of boronates, which are useful intermediates in organic synthesis .
  • Suzuki-Miyaura Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application : 1-Methylpyrazole-4-boronic acid pinacol ester, a compound similar to the one you mentioned, is used in Suzuki-Miyaura cross-coupling reactions .
    • Method : The exact method can vary, but generally involves the reaction of the boronic acid ester with an aryl halide in the presence of a palladium catalyst .
    • Results : The result is the formation of a biaryl compound, a structure found in many biologically active compounds .
  • Borylation of Arenes

    • Field : Organic Chemistry
    • Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes .
    • Method : The exact method can vary, but generally involves the reaction of the boronic ester with an arene in the presence of a catalyst .
    • Results : The result is the formation of borylated arenes, which are useful intermediates in organic synthesis .
  • Preparation of Fluorenylborolane

    • Field : Organic Chemistry
    • Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to prepare fluorenylborolane .
    • Method : The exact method can vary, but generally involves the reaction of the boronic ester with fluorene .
    • Results : The result is the formation of fluorenylborolane, a compound that can be used in further chemical reactions .
  • Synthesis of Conjugated Copolymers

    • Field : Polymer Chemistry
    • Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of intermediates for generating conjugated copolymers .
    • Method : The exact method can vary, but generally involves the polymerization of the boronic ester with other monomers .
    • Results : The result is the formation of conjugated copolymers, which have applications in electronics and optoelectronics .

Safety And Hazards

The safety information for a similar compound, “Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate”, indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO2/c1-14(2,11-18)12-7-9-13(10-8-12)17-19-15(3,4)16(5,6)20-17/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOJSFBFKRCJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136716
Record name α,α-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile

CAS RN

1082066-30-5
Record name α,α-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082066-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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